An In-depth Technical Guide to Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of its physicochemical and pharmacological profiles. Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is a key intermediate, offering a versatile platform for the synthesis of more complex molecules. The presence of two bromine atoms on the triazole ring and an ethyl acetate moiety at the N1 position provides multiple reaction sites for derivatization, making it a valuable building block in drug discovery and materials science.
This technical guide provides a comprehensive overview of the chemical properties of ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate, including its synthesis, physicochemical characteristics, spectral data, and reactivity. It is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel triazole-based compounds.
Physicochemical Properties
While extensive experimental data for ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is not widely published, its fundamental properties can be predicted and inferred from available data for the compound and its structural analogs.
| Property | Value | Source |
| CAS Number | 477869-80-0 | [2][3] |
| Molecular Formula | C6H7Br2N3O2 | [2] |
| Molecular Weight | 312.95 g/mol | [2] |
| Predicted Boiling Point | 398.5 ± 44.0 °C | [2] |
| Predicted Density | 2.10 ± 0.1 g/cm³ | [2] |
Synthesis of Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate
The synthesis of the title compound is primarily achieved through the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole with ethyl bromoacetate. The regioselectivity of the alkylation is a critical aspect, as the triazole ring possesses multiple nitrogen atoms that can potentially be alkylated. However, under appropriate basic conditions, the N1-alkylation product is typically favored.
Experimental Protocol: N1-Alkylation of 3,5-dibromo-1H-1,2,4-triazole
This protocol is based on established methods for the N-alkylation of similar triazole systems.
Materials:
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3,5-dibromo-1H-1,2,4-triazole
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Ethyl bromoacetate
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Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base
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Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 3,5-dibromo-1H-1,2,4-triazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.1-1.5 equivalents).
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Stir the suspension at room temperature for 15-30 minutes to ensure deprotonation of the triazole.
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Add ethyl bromoacetate (1.0-1.2 equivalents) dropwise to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate.
Causality Behind Experimental Choices:
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Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.
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Base: A non-nucleophilic base such as potassium carbonate is used to deprotonate the triazole, activating it for nucleophilic attack on the ethyl bromoacetate without competing in the alkylation reaction itself.
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Purification: Column chromatography is a standard and effective method for separating the desired N1-alkylated product from any unreacted starting materials and potential N2 or N4-alkylated isomers.
Caption: Synthetic workflow for ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate.
Spectroscopic Properties (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
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Ethyl group: A triplet integrating to 3 protons (CH₃) around 1.2-1.4 ppm and a quartet integrating to 2 protons (CH₂) around 4.1-4.3 ppm.
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Methylene group (CH₂): A singlet integrating to 2 protons adjacent to the triazole ring, expected to appear downfield around 5.0-5.5 ppm due to the electron-withdrawing nature of the triazole.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Ethyl group: Signals for the methyl (CH₃) carbon around 14 ppm and the methylene (CH₂) carbon around 62 ppm.
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Methylene group (CH₂): A signal for the carbon adjacent to the triazole ring around 50-55 ppm.
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Triazole ring: Two signals for the bromine-substituted carbons (C3 and C5) in the aromatic region, expected to be significantly downfield.
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Carbonyl group (C=O): A signal around 165-170 ppm.
Mass Spectrometry (MS):
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The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (312.95 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be observed.
Infrared (IR) Spectroscopy:
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C=O stretch: A strong absorption band around 1730-1750 cm⁻¹ corresponding to the ester carbonyl group.
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C-N and C=N stretches: Absorptions in the region of 1400-1600 cm⁻¹ characteristic of the triazole ring.
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C-H stretches: Absorptions around 2900-3000 cm⁻¹ for the aliphatic C-H bonds.
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C-Br stretch: Absorptions in the lower frequency region of the spectrum.
Chemical Reactivity
The chemical reactivity of ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is dictated by the functional groups present in the molecule.
Nucleophilic Substitution of Bromine Atoms
The bromine atoms at the 3 and 5 positions of the triazole ring are susceptible to nucleophilic substitution, providing a key avenue for further derivatization. This allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides. The reactivity of these positions can be modulated by the reaction conditions and the nature of the nucleophile.
Caption: Nucleophilic substitution on the dibromotriazole core.
Ester Group Transformations
The ethyl ester moiety can undergo various transformations common to esters, such as:
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Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid derivative can then be used in amide bond formation or other carboxylate-based reactions.
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Transesterification: Reaction with another alcohol in the presence of a catalyst to form a different ester.
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Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
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Amidation: Reaction with amines to form amides.
Potential Applications in Drug Development
While specific biological activity data for ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is not yet reported, its structural features suggest significant potential as a scaffold in drug discovery. The 1,2,4-triazole core is a well-established pharmacophore in many clinically used drugs.[1] The ability to introduce diverse substituents at the 3 and 5 positions through nucleophilic substitution of the bromine atoms allows for the creation of large chemical libraries for screening against various biological targets.
The diverse biological activities reported for other substituted 1,2,4-triazoles, such as antifungal, antibacterial, anticancer, and anti-inflammatory properties, provide a strong rationale for the exploration of derivatives of ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate in these therapeutic areas.[1][4]
Conclusion
Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is a synthetically valuable and versatile building block. Its preparation via the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole is a straightforward process. The presence of reactive bromine atoms and an ester functional group provides a rich platform for chemical modifications, enabling the synthesis of a wide array of novel 1,2,4-triazole derivatives. The established importance of the 1,2,4-triazole nucleus in medicinal chemistry underscores the potential of this compound as a key intermediate in the development of new therapeutic agents. Further research into the specific biological activities of its derivatives is warranted and holds promise for the discovery of novel drug candidates.
References
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